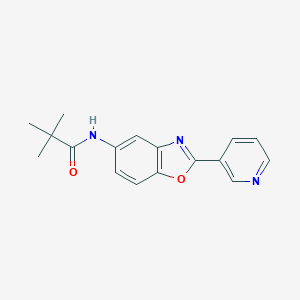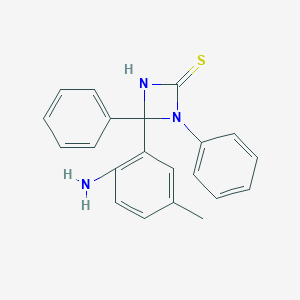
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which is a critical pathway involved in cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide targets the Notch signaling pathway by inhibiting the activity of γ-secretase, which is a critical enzyme involved in the cleavage of Notch receptors. Inhibition of γ-secretase prevents the release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream signaling pathways. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. Inhibition of the Notch pathway by 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine. Additionally, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit the activity of γ-secretase. However, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide. One area of research could focus on the development of more potent and selective inhibitors of the Notch pathway. Another area of research could focus on the potential applications of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Additionally, further research could explore the potential anti-inflammatory effects of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide and its applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide involves a multi-step process. The first step involves the reaction of 3-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoic acid. The second step involves the reaction of 2-chloro-3-methylbenzoic acid with 2-aminopyridine to form 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid. The final step involves the reaction of 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid with 2,2-dimethylpropionyl chloride to form 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide.
Applications De Recherche Scientifique
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and developmental biology. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine.
Propriétés
Nom du produit |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-6-7-14-13(9-12)20-15(22-14)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,21) |
Clé InChI |
YKJNLNDINSJVLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)